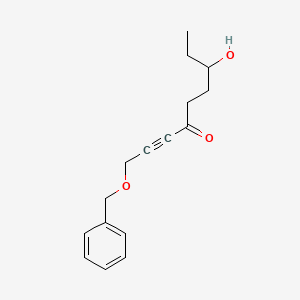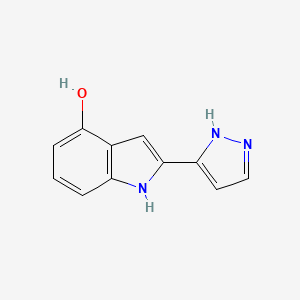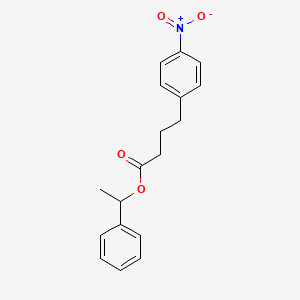
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester is an organic compound with a complex structure It is characterized by the presence of a benzenebutanoic acid backbone, a nitro group at the 4-position, and a 1-phenylethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid with 4-nitrobenzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzenebutanoic acid and 4-nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, strong bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-Aminobenzenebutanoic acid, 1-phenylethyl ester.
Substitution: Various substituted benzenebutanoic acid esters.
Hydrolysis: Benzenebutanoic acid, 4-nitrobenzyl alcohol.
Aplicaciones Científicas De Investigación
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 4-nitrobenzenebutanoic acid moiety into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenebutanoic acid, 2,4,5-trifluoro-β-[(1R)-1-phenylethyl]amino-, methyl ester .
- Benzenebutanoic acid, α-phenyl-, ethyl ester .
Uniqueness
Benzenebutanoic acid, 4-nitro-, 1-phenylethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzenebutanoic acid backbone with the 1-phenylethyl ester group also contributes to its unique properties compared to other similar compounds.
Propiedades
Número CAS |
766546-23-0 |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
1-phenylethyl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C18H19NO4/c1-14(16-7-3-2-4-8-16)23-18(20)9-5-6-15-10-12-17(13-11-15)19(21)22/h2-4,7-8,10-14H,5-6,9H2,1H3 |
Clave InChI |
ONEZSZZNKISBPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OC(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
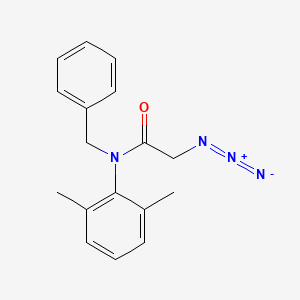
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
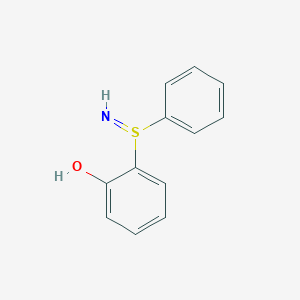
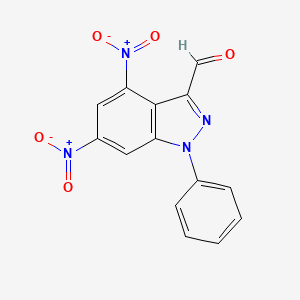
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
